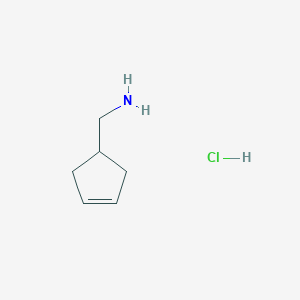

Cyclopent-3-en-1-ylmethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopent-3-en-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 . It is available in powder form .

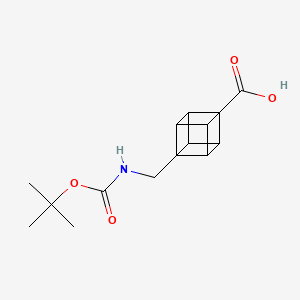

Molecular Structure Analysis

The InChI code for Cyclopent-3-en-1-ylmethanamine hydrochloride is1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

Cyclopent-3-en-1-ylmethanamine hydrochloride is a powder . It has a molecular weight of 133.62 .Scientific Research Applications

Intramolecular Aziridination : Hu, Faraldos, and Coates (2009) explored the intramolecular aziridination of cyclopent-3-en-1-ylmethylamines to form 1-azatricyclo[2.2.1.0(2,6)]heptanes. This process involves the oxidation of primary amines with lead tetraacetate and indicates a highly electrophilic intermediate as the nitrene donor and a symmetrical aziridine-like transition state (Hu, Faraldos, & Coates, 2009).

Catalytic Synthesis of Cyclopentenones : Doyama et al. (1988) studied the reactivities of 1-buten-3-yne derivatives under hydroformylation conditions using a rhodium catalyst. This led to the unexpected formation of cyclopentenone derivatives, offering a new method for the catalytic synthesis of cyclopentenones (Doyama, Joh, Shiohara, & Takahashi, 1988).

Cytotoxicity Studies in 'Titanocene' Anticancer Agents : Hogan et al. (2008) synthesized (dimethylamino)-functionalised 'titanocenes' from cyclopent-3-en-1-ylmethanamine, and these were tested against LLC-PK cells for their cytotoxicity. The most cytotoxic 'titanocene' showed an IC50 value nearly as cytotoxic as cis-platin (Hogan, Cotter, Claffey, Gleeson, Wallis, O’Shea, & Tacke, 2008).

Synthesis of Substituted Indolines and Indoles : Dunetz and Danheiser (2005) reported the synthesis of substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. These compounds are derived from derivatives of cyclopent-3-en-1-ylmethanamine (Dunetz & Danheiser, 2005).

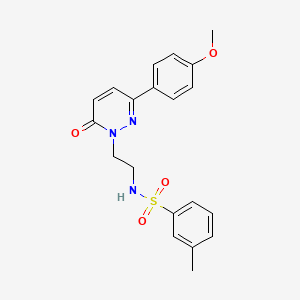

Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride as a high-affinity, orally active h-NK(1) receptor antagonist with potential applications in emesis and depression treatment (Harrison et al., 2001).

Cyclopropanation of Alkenes : Miki, Nishino, Ohe, and Uemura (2002) explored a novel approach for catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes derived from 1-benzoyl-cis-1-buten-3-yne (Miki, Nishino, Ohe, & Uemura, 2002).

Safety and Hazards

properties

IUPAC Name |

cyclopent-3-en-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBVMWJKTWCORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopent-3-en-1-ylmethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)